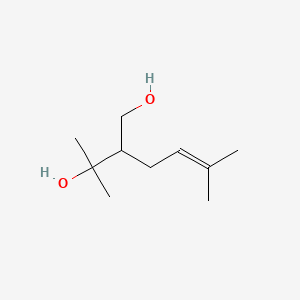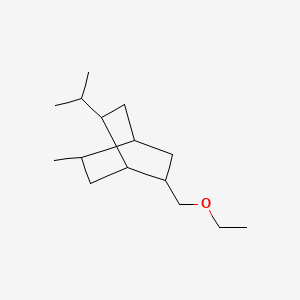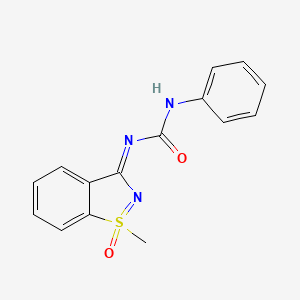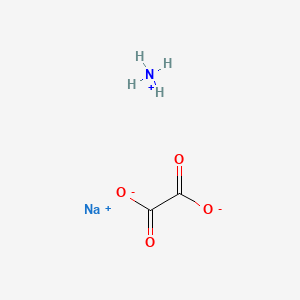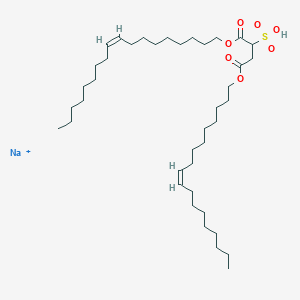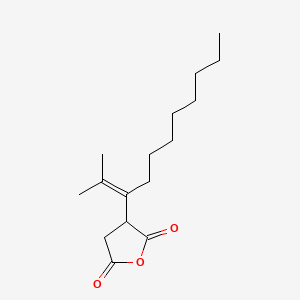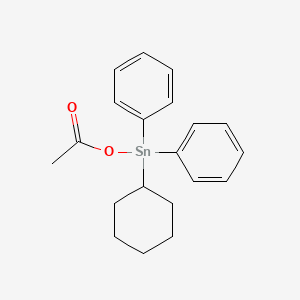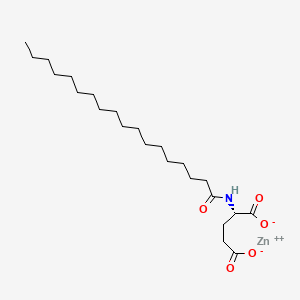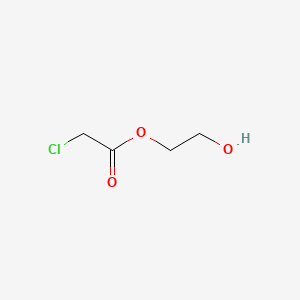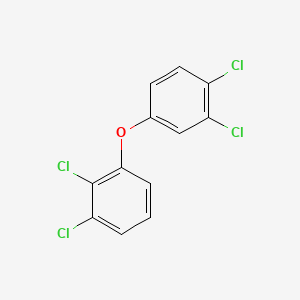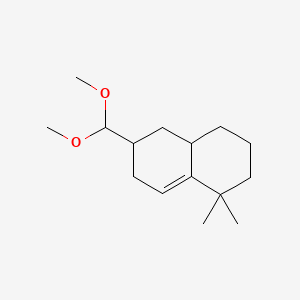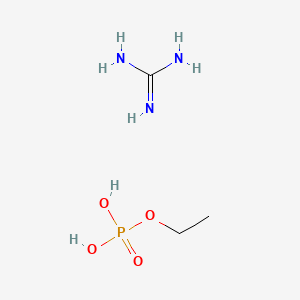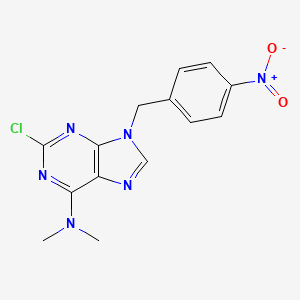
9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-nitrophenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-nitrophenyl)methyl)-: is a complex organic compound with a molecular formula of C13H13ClN6O2 This compound is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-nitrophenyl)methyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 9H-purin-6-amine followed by N,N-dimethylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step, often involving catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group in the 4-nitrophenyl moiety can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atom at the 2-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The purine scaffold is particularly important in the study of nucleic acids and their interactions .
Medicine: In medicine, compounds related to 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-nitrophenyl)methyl)- are investigated for their potential therapeutic properties, including antiviral and anticancer activities. The ability to modify the purine structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-nitrophenyl)methyl)- involves its interaction with specific molecular targets. The purine scaffold allows it to interact with nucleic acids and proteins, potentially inhibiting enzymes or interfering with DNA/RNA synthesis. The presence of the 2-chloro and 4-nitrophenyl groups can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
- 9H-Purin-6-amine, N,N-dimethyl-9-(phenylmethyl)-
- 9H-Purin-6-amine, 2-chloro-N,9-dimethyl-
- 9H-Purin-6-amine, N,N,9-trimethyl-
Comparison: Compared to its similar compounds, 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-nitrophenyl)methyl)- is unique due to the presence of the 4-nitrophenyl group, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .
Properties
CAS No. |
115204-60-9 |
|---|---|
Molecular Formula |
C14H13ClN6O2 |
Molecular Weight |
332.74 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-9-[(4-nitrophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C14H13ClN6O2/c1-19(2)12-11-13(18-14(15)17-12)20(8-16-11)7-9-3-5-10(6-4-9)21(22)23/h3-6,8H,7H2,1-2H3 |
InChI Key |
KMCXGHJRSCTQDC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


